4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 1-BENZENESULFONATE
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Overview
Description
4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry and drug design . This compound is characterized by the presence of a chromen-2-one core structure with ethyl and methyl substituents, as well as a benzenesulfonate group.
Preparation Methods
The synthesis of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate typically involves an O-sulfonylation reaction. The process begins with 7-hydroxy-4-methyl-2H-chromen-2-one, which reacts with benzenesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature . This method yields the desired aryl sulfonyl ester efficiently. Industrial production methods may involve scaling up this reaction under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzenesulfonate group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar compounds to 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate include:
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This compound has a similar core structure but lacks the ethyl substituent.
8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This derivative includes an iodine atom, which can significantly alter its reactivity and biological activity
Properties
IUPAC Name |
(4-ethyl-8-methyl-2-oxochromen-7-yl) benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5S/c1-3-13-11-17(19)22-18-12(2)16(10-9-15(13)18)23-24(20,21)14-7-5-4-6-8-14/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFASBBKOMNREPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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